molecular formula C26H28N4O3 B15022481 7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15022481
M. Wt: 444.5 g/mol
InChI Key: CXSYGQQUUBZIFZ-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Piperazine Ring: The quinazolinone intermediate is then reacted with a phenylpiperazine derivative, often under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Attachment of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated dimethoxybenzene derivatives in the presence of a base.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its quinazolinone core and piperazine ring. These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
  • 7-(3,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

The unique combination of the dimethoxyphenyl group, phenylpiperazine ring, and quinazolinone core in 7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one distinguishes it from other similar compounds

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H28N4O3/c1-32-24-9-8-18(16-25(24)33-2)19-14-22-21(23(31)15-19)17-27-26(28-22)30-12-10-29(11-13-30)20-6-4-3-5-7-20/h3-9,16-17,19H,10-15H2,1-2H3

InChI Key

CXSYGQQUUBZIFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C5=CC=CC=C5)OC

Origin of Product

United States

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